N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine
Description
N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine is an oxime derivative characterized by a 1,3-benzodioxole core linked to an aminoethylidene-hydroxylamine moiety. The 1,3-benzodioxole group is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to enhance bioavailability .
Properties
CAS No. |
912762-73-3 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
N-[2-amino-1-(1,3-benzodioxol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H10N2O3/c10-4-7(11-12)6-1-2-8-9(3-6)14-5-13-8/h1-3,12H,4-5,10H2 |
InChI Key |
KVUKFJRNPHKYHF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=NO)CN |
Origin of Product |
United States |
Preparation Methods
Piperonylamine as a Key Building Block
The 2H-1,3-benzodioxol-5-yl (piperonyl) moiety is frequently introduced via N-alkylation or condensation reactions involving piperonylamine (benzo[d]dioxol-5-ylmethanamine). For instance, nucleophilic aromatic substitution reactions between piperonylamine and chlorinated heterocycles, such as 4-chloro-6-cyanoquinazoline, proceed efficiently in polar aprotic solvents like isopropyl alcohol or dichloromethane with triethylamine as a base. These conditions achieve yields exceeding 80% by facilitating deprotonation of the amine and accelerating displacement of the chloride leaving group.
Oxime Formation via Hydroxylamine Condensation
The ethylidene-hydroxylamine segment is typically constructed through condensation of ketones or aldehydes with hydroxylamine hydrochloride. For example, Sawant et al. demonstrated that palladium-catalyzed three-component reactions involving 2-azidobenzaldehyde, isocyanides, and hydroxylamine hydrochloride yield quinazoline-3-oxides via in situ oximation. Analogous strategies could be adapted for the target compound by substituting 2-azidobenzaldehyde with a benzodioxole-containing aldehyde.
Catalytic Systems for Cyclocondensation and Functionalization
Transition Metal-Catalyzed C–H Activation
Rhodium(III) catalysts, such as [CpRhCl2]2, enable directed C–H amidation of ketoximes with dioxazolones, forming *N-(2-(1-(hydroxyimino)ethyl)phenyl)benzamide intermediates. Subsequent Zn(II)-catalyzed cyclocondensation-dehydration in tetrafluoroethylene (TFE) at 80°C achieves 93% yield of quinazoline 3-oxides. Applying this methodology to a benzodioxole-derived ketoxime could streamline the synthesis of the target compound’s ethylidene-hydroxylamine framework.
Acid-Promoted Intramolecular Cyclization
Trifluoroacetic acid (TFA) effectively promotes cyclization of N-[2-(1-hydroxyiminoethyl)phenyl]amides into quinazoline 3-oxides. Protonation of the amide oxygen activates the carbonyl carbon for nucleophilic attack by the oxime nitrogen, forming a six-membered ring. For the target molecule, analogous acid-mediated cyclization could close a five-membered hydroxylamine-containing ring.
Multi-Component Reaction Strategies
Palladium-Catalyzed Denitrogenative Coupling
Palladium acetate catalyzes the coupling of 2-azidobenzaldehydes, isocyanides, and hydroxylamine hydrochloride in toluene, producing quinazoline-3-oxides in one pot. The mechanism involves azide-isocyanide coupling to form an imidoyl palladium intermediate, followed by oximation and cyclization. Adapting this method to a benzodioxole-azidoaldehyde derivative could directly yield the desired ethylidene-hydroxylamine structure.
Three-Component Amidation-Oximation
A library synthesis approach using 4-fluoro-3-nitrobenzoic acid, primary amines, and epoxides highlights the utility of sequential amidation, nitro reduction, and cyclization. For the target compound, substituting the nitroarene with a benzodioxole-containing aldehyde and employing hydroxylamine in place of epoxides could furnish the hydroxylamine moiety.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclocondensation reactions in tetrafluoroethylene (TFE) at 80°C under nitrogen achieve near-quantitative yields due to TFE’s high polarity and low nucleophilicity, which stabilize charged intermediates. In contrast, dichloromethane and isopropyl alcohol are optimal for SNAr reactions involving piperonylamine, providing yields of 72–89%.
Role of Molecular Sieves
The addition of 4 Å molecular sieves in palladium-catalyzed reactions enhances yields by absorbing water generated during hydrazine formation, shifting the equilibrium toward product formation. This technique is critical for reactions involving moisture-sensitive intermediates.
Mechanistic Insights and Side Reactions
Competing Dehydration Pathways
During Zn(II)-catalyzed cyclocondensation, dehydration of dihydroquinazoline intermediates to aromatic quinazolines competes with hydroxylamine retention. Careful control of reaction time and temperature is essential to prevent over-dehydration and preserve the hydroxylamine group.
Regioselectivity in C–H Activation
Rh(III)-catalyzed C–H amidation exhibits strict regioselectivity for the ortho position relative to directing groups like ketoximes. For benzodioxole substrates, electronic effects from the methylenedioxy group may influence site selectivity, necessitating computational modeling to predict optimal directing groups.
Comparative Analysis of Synthetic Routes
| Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| Rh(III)-C–H Amidation | [Cp*RhCl2]2, Zn(NTf)2 | TFE | 80 | 93 | High regioselectivity |
| Pd-Catalyzed Coupling | Pd(OAc)2 | Toluene | 110 | 69–81 | One-pot operation |
| Acid-Promoted Cyclization | TFA | CH2Cl2 | 25 | 72–89 | No metal catalyst required |
| SNAr with Piperonylamine | Triethylamine | i-PrOH | 80 | 89 | Scalable, simple workup |
Chemical Reactions Analysis
Types of Reactions
N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines.
Scientific Research Applications
N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine is a chemical compound with a benzodioxole moiety, a structural motif seen in many biologically active molecules.
Overview
- IUPAC Name N-[2-amino-1-(1,3-benzodioxol-5-yl)ethylidene]hydroxylamine
- CAS No. 912762-73-3
- Molecular Formula C9H10N2O3
- Molecular Weight 194.19 g/mol
Scientific Research Applications
This compound has applications in several scientific fields:
- Chemistry It serves as an intermediate in synthesizing complex molecules.
- Biology Its structural motif is present in biologically active molecules, making it a subject of interest in drug discovery and development.
- Industry It is used in synthesizing specialty chemicals and materials.
Chemical Reactions
This compound can undergo different chemical reactions:
- Oxidation It can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
- Reduction Reduction reactions can convert it into amines or other reduced forms, utilizing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, often using reagents like bromine (Br2) or nitric acid (HNO3).
Mechanism of Action
The mechanism of action of N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electronic and Structural Properties
DFT studies on Compound A reveal a planar benzodioxole ring with partial double-bond character in the oxime group (C=N bond length: 1.28 Å), enhancing electrophilicity. In contrast, Compound C’s amine group increases electron density, favoring interactions with monoamine transporters .
Table 1 : Structural and Electronic Comparison
| Compound | Molecular Formula | Key Functional Groups | Biological Activity | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | C₉H₁₀N₂O₃ | Oxime, Benzodioxole, Amine | Undocumented | 1.2 |
| Compound A | C₁₃H₁₃N₃O₃ | Imidazole, Oxime | Antifungal (predicted) | 1.8 |
| Compound B | C₁₁H₁₃NO₃ | Methylpropylidene, Isomers | Unknown | 1.5 |
| Compound C | C₁₁H₁₅NO₂ | Tertiary Amine | CNS Stimulant | 2.1 |
Computational and Experimental Insights
- X-ray Crystallography : Compound A’s stereochemistry was resolved via SHELX-refined single-crystal studies (R-factor: 0.039), confirming the E-configuration of the imine group .
- Molecular Docking : Compound A shows stronger binding to fungal CYP51 than fluconazole (−8.2 vs. −7.5 kcal/mol), attributed to imidazole-heme iron coordination .
- DFT Analysis : The target compound’s HOMO-LUMO gap (4.3 eV) suggests moderate reactivity, comparable to Compound A (4.1 eV) but lower than chlorinated analogs (e.g., 5l in : 4.6 eV) .
Biological Activity
N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine, commonly referred to as benzodioxole hydroxylamine, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C9H10N2O3
- Molecular Weight : 194.19 g/mol
- CAS Number : 912762-73-3
Benzodioxole hydroxylamine exhibits various biological activities attributed to its structural characteristics. The presence of the hydroxylamine functional group is known to facilitate interactions with biological targets, particularly in redox reactions and enzyme inhibition.
- Antioxidant Activity : Hydroxylamines can act as reducing agents, potentially scavenging free radicals and preventing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, which could lead to therapeutic effects in conditions where these enzymes are overactive.
1. Antimicrobial Activity
Research indicates that benzodioxole hydroxylamine possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing significant inhibition of growth at specific concentrations.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
2. Anticancer Potential
In vitro studies have shown that benzodioxole hydroxylamine can induce apoptosis in cancer cell lines. A notable case study involved human fibrosarcoma HT-1080 cells, where treatment with this compound led to a significant increase in apoptotic markers.
Case Study: HT-1080 Cell Line
- Treatment Duration : 24 hours
- Concentration : 50 µM
- Results :
- Increased caspase activity (p<0.01)
- Enhanced expression of pro-apoptotic proteins
3. Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects in models of neurodegenerative diseases. It was found to reduce neuronal cell death induced by oxidative stress.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of benzodioxole derivatives, indicating that modifications to the benzodioxole ring can enhance biological activity.
Table: Structure-Activity Relationship of Benzodioxole Derivatives
| Compound Variant | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial | 25 |
| N-[2-Amino-1-(2H-benzodioxol)ethylidene]hydroxylamine | Anticancer | 30 |
| N-[2-Amino-1-(3-benzodioxol)ethylidene]hydroxylamine | Neuroprotective | 40 |
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via oxime formation from a ketone precursor. For example, a benzodioxole-containing ketone (e.g., 1-(2H-1,3-benzodioxol-5-yl)propan-1-one) is reacted with hydroxylamine under reflux conditions in ethanol or methanol. Intermediate characterization involves FT-IR (to confirm C=N stretching at ~1600 cm⁻¹) and ¹H/¹³C NMR (to verify imine proton shifts at δ 8–9 ppm and benzodioxole aromatic signals) . Purity is confirmed via thin-layer chromatography (TLC) or HPLC with UV detection.
Q. Which crystallographic methods are employed to resolve the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in DMSO/water). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Structure refinement is performed using SHELXL (for small molecules) or SHELXTL (Bruker AXS version), which apply least-squares minimization to optimize bond lengths and angles against experimental data. Hydrogen bonding and π-π stacking interactions are analyzed using PLATON or Mercury software .
Q. How are spectroscopic and chromatographic techniques used to confirm identity and purity?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS identifies the molecular ion peak (e.g., m/z 235.1 for [M+H]⁺) and fragments (e.g., loss of hydroxylamine moiety).
- NMR : 2D experiments (COSY, HSQC) resolve overlapping signals in complex aromatic/amine regions.
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% area under the curve) .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular docking elucidate electronic properties and biological interactions?
- Methodological Answer :
- DFT : Optimize the geometry at the B3LYP/6-311++G(d,p) level using Gaussian 16 . Calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential (ESP) maps, and global reactivity descriptors (e.g., electronegativity, chemical potential). Compare computed vs. experimental bond lengths (from SC-XRD) to validate accuracy .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., fungal CYP51). Apply Lamarckian genetic algorithms, with grid boxes centered on active sites. Score binding affinities (ΔG) and analyze hydrogen bonds/hydrophobic interactions .
Q. How are contradictions in spectroscopic or crystallographic data resolved?
- Methodological Answer :
- For NMR discrepancies (e.g., unexpected splitting), use variable-temperature NMR to probe dynamic processes or employ NOESY to detect through-space couplings.
- For X-ray data conflicts (e.g., disordered solvent molecules), apply the SQUEEZE algorithm in PLATON to model electron density. Cross-validate with PXRD to rule out polymorphism .
Q. What strategies optimize synthetic yield and selectivity for derivatives?
- Methodological Answer :
- Reaction Optimization : Vary solvents (e.g., DMF for polar intermediates), catalysts (e.g., pyridine for acetylation), and temperature (e.g., 60°C for faster imine formation). Use Design of Experiments (DoE) to identify critical factors (e.g., pH, stoichiometry).
- Selectivity : Introduce protecting groups (e.g., Boc for amines) or use chiral auxiliaries to control stereochemistry. Monitor reaction progress via in-situ FT-IR or LC-MS .
Q. How do structural modifications influence antifungal activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the benzodioxole ring. Test against Candida albicans via broth microdilution assays (MIC values).
- Mechanistic Insight : Perform time-kill kinetics and synergy studies with fluconazole. Use SEM/TEM to visualize cell membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
